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Introduction

INY-03-041 is a potent and highly selective pan-AKT degrader.[1] It functions as a proteolysis-
targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target
protein.[1][2] INY-03-041 is composed of the ATP-competitive AKT inhibitor Ipatasertib (also
known as GDC-0068) linked to Lenalidomide, a ligand for the E3 ubiquitin ligase substrate
adaptor Cereblon (CRBN).[1][2][3] By recruiting AKT to the CRBN E3 ligase complex, INY-03-
041 triggers the ubiquitination and subsequent proteasomal degradation of all three AKT
isoforms (AKT1, AKT2, and AKT3).[4][5] These application notes provide detailed protocols for
utilizing INY-03-041 in cell culture to study the effects of AKT degradation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of INY-03-041
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Target IC50 (nM)
AKT1 2.0[1][6]
AKT2 6.8[1][6]
AKT3 3.5[1][6]
S6K1 37.3[4]
PKG1 33.2[4]

Table 2: Anti-Proliferative Activity of INY-03-041 in Various Cancer Cell Lines

Key Pathway

Cell Line Cancer Type . GR50 (nM)
Mutation(s)

ZR-75-1 Breast Cancer PIK3CA mutant 16[4]

T47D Breast Cancer PIK3CA mutant Data not specified

LNCaP Prostate Cancer PTEN null Data not specified

MCF-7 Breast Cancer PIK3CA mutant Data not specified
Triple-Negative Breast PTEN null, PIK3CA »

MDA-MB-468 ] Data not specified
Cancer wild-type

HCC1937 Breast Cancer PTEN null Data not specified

GR50 is the concentration required to achieve a 50% reduction in the growth rate.

Experimental Protocols
Protocol 1: Assessment of AKT Degradation by
Immunoblotting

This protocol details the steps to evaluate the dose- and time-dependent degradation of AKT

isoforms in response to INY-03-041 treatment.

Materials:
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e Cancer cell line of interest (e.g., MDA-MB-468, T47D)[4][5]
o Complete cell culture medium

e INY-03-041 (resuspended in DMSO)

e DMSO (vehicle control)

e Phosphate-buffered saline (PBS)

e RIPA lysis buffer with protease and phosphatase inhibitors
o BCA protein assay kit

o SDS-PAGE gels

o Transfer buffer and membranes (PVDF or nitrocellulose)

e Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies against AKT1, AKT2, AKT3, pan-AKT, and a loading control (e.g.,
Vinculin)

o HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate
Procedure:

o Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at
the time of harvest. Allow cells to adhere overnight.

e Treatment:

o Dose-Response: Treat cells with increasing concentrations of INY-03-041 (e.g., 10, 50,
100, 250, 500, 1000 nM) and a DMSO vehicle control for a fixed time (e.g., 12 or 24
hours).[1][4] Maximal degradation is often observed between 100-250 nM.[4][7] Be aware
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o

of a potential "hook effect” at concentrations of 500 nM and greater, where degradation
may be diminished.[4][7][8]

Time-Course: Treat cells with a fixed concentration of INY-03-041 (e.g., 250 nM) and
harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).[1]

e Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-200 pL of ice-cold RIPA buffer to each well.

Scrape cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

e Immunoblotting:

[e]

Normalize protein amounts and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE and transfer to a membrane.

Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.

Wash the membrane again and visualize protein bands using an ECL substrate and an
imaging system.
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Protocol 2: Anti-Proliferation Assay (e.g., using CCK-8 or
similar methods)

This protocol is for determining the effect of INY-03-041 on cell proliferation.
Materials:

e Cancer cell lines (e.g., ZR-75-1, MDA-MB-468)[4]

96-well plates

Complete cell culture medium

INY-03-041

Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent

Procedure:

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000
cells/well) in 100 pL of medium. Allow cells to adhere overnight.

o Treatment: Add serial dilutions of INY-03-041 to the wells. Include a vehicle control (DMSO).
 Incubation: Incubate the plate for a specified period, typically 72 hours.[4]

e Assay: Add 10 pL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

o Measurement: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Calculate the cell viability relative to the vehicle control and determine the
GR50 value by plotting a dose-response curve.

Protocol 3: Compound Washout Experiment

This protocol assesses the duration of AKT degradation and downstream signaling inhibition
after removal of INY-03-041.

Materials:
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e Same as Protocol 1.
Procedure:

o Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time
points post-washout.

o Treatment: Treat cells with INY-03-041 (e.g., 250 nM) or a reversible inhibitor control (e.g.,
GDC-0068) for a defined period (e.g., 12 hours).[4][5]

e Washout:
o Remove the medium containing the compound.
o Wash the cells twice with warm PBS.
o Add fresh, compound-free medium.

o Harvesting: Harvest cell lysates at various time points after the washout (e.g., 0, 24, 48, 72,
96 hours).[4][5]

e Analysis: Perform immunoblotting as described in Protocol 1 to assess the levels of AKT and
downstream signaling proteins like phosphorylated PRAS40 (pPRAS40).[4][5]

Mandatory Visualizations
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Caption: Mechanism of Action for INY-03-041 as an AKT PROTAC degrader.
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Caption: Inhibition of the PIBK/AKT signaling pathway by INY-03-041.
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Caption: Workflow for assessing AKT degradation via immunoblotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. INY-03-041 | AKT PROTAC | Probechem Biochemicals [probechem.com]

3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 4. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. biorxiv.org [biorxiv.org]
« 6. glpbio.com [glpbio.com]
e 7. biorxiv.org [biorxiv.org]

» 8. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase
Degraders - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for INY-03-041-
Mediated Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192912#iny-03-041-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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